

# Sofinicline: A Technical Guide to an α4β2 Nicotinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Sofiniclin |           |
| Cat. No.:            | B1681907   | Get Quote |

#### **Abstract**

**Sofiniclin**e (also known as ABT-894) is a potent and selective agonist for the  $\alpha4\beta2$  nicotinic acetylcholine receptor (nAChR).[1][2][3] It was investigated primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with development reaching Phase II clinical trials.[1][2][3][4] This document provides a comprehensive technical overview of **Sofiniclin**e, including its chemical properties, mechanism of action, binding affinity, and a summary of its clinical development. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.

## **Chemical Properties**

**Sofiniclin**e is a small molecule belonging to the polyhalopyridines class of organic compounds. [5] Its chemical structure features a 3,6-diazabicyclo[3.2.0]heptane core linked to a dichlorinated pyridine ring.



| Property          | Value                                                                       | Source  |
|-------------------|-----------------------------------------------------------------------------|---------|
| IUPAC Name        | (1S,5S)-3-(5,6-dichloropyridin-<br>3-yl)-3,6-<br>diazabicyclo[3.2.0]heptane | PubChem |
| Synonyms          | ABT-894, A-422894                                                           | [6]     |
| CAS Number        | 799279-80-4                                                                 | [7]     |
| Molecular Formula | C10H11Cl2N3                                                                 | [6][8]  |
| Molecular Weight  | 244.12 g/mol                                                                | [6][8]  |

### **Mechanism of Action**

**Sofiniclin**e acts as an agonist at the  $\alpha4\beta2$  subtype of the nicotinic acetylcholine receptor.[1][2] [3] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and attention.[1] Upon binding, **Sofiniclin**e mimics the action of the endogenous neurotransmitter acetylcholine, inducing a conformational change in the receptor that opens an ion channel. This allows the influx of cations, primarily Na+ and Ca2+, leading to neuronal excitation and neurotransmitter release.

### **Signaling Pathway**

The activation of  $\alpha 4\beta 2$  nAChRs by an agonist like **Sofiniclin**e initiates a cascade of intracellular events. The initial influx of Ca2+ is a critical trigger for downstream signaling. While the complete signaling network is complex and can be cell-type specific, a generally accepted pathway involves the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression related to neuronal plasticity and survival.





Click to download full resolution via product page

Fig. 1: **Sofiniclin**e's signaling cascade via the  $\alpha 4\beta 2$  nAChR.

## **Binding Affinity**

**Sofiniclin**e demonstrates high affinity for the  $\alpha 4\beta 2$  nAChR. The binding affinity is typically determined through radioligand binding assays.

| Receptor Subtype | Radioligand                     | K <sub>i</sub> (nM) | Source |
|------------------|---------------------------------|---------------------|--------|
| α4β2* nAChRs     | <sup>125</sup> I-epibatidine    | 1.3                 | [7]    |
| α6β2* nAChRs     | <sup>125</sup> l-α-conotoxinMII | 1.9                 | [7]    |

Note: The  $\alpha 4\beta 2$  notation indicates the measurement in the presence of  $\alpha$ -CtxMII to block  $\alpha 6\beta 2^*$  nAChRs.

### **Experimental Protocol: Radioligand Binding Assay**

The binding affinity of **Sofiniclin**e to  $\alpha 4\beta 2^*$  and  $\alpha 6\beta 2^*$  nAChRs was determined using rat striatal sections.[7]

- Tissue Preparation: Rat striatal sections are prepared for the assay.
- α6β2 nAChR Assay:\* The levels of α6β2\* nAChRs are assayed using the radioligand <sup>125</sup>I-α-conotoxinMII (α-CtxMII) with a specific activity of 2200 Ci/mmol.[7]
- $\alpha4\beta2$  nAChR Assay:\* The  $\alpha4\beta2$ \* nAChRs are measured by determining the binding of <sup>125</sup>I-epibatidine (specific activity of 2200 Ci/mmol) in the presence of 100 nM  $\alpha$ -CtxMII to block the  $\alpha6\beta2$ \* nAChRs.[7]



- Incubation and Washing: The tissue sections are incubated with the radioligand and varying concentrations of **Sofiniclin**e. Following incubation, the sections are washed to remove unbound radioligand.
- Detection and Analysis: The sections are exposed to Kodak MR film.[7] The optical density readings are converted to fmol/mg of tissue using <sup>125</sup>I-standards to determine the amount of bound radioligand.[7] The Ki values are then calculated from competition binding curves.



Click to download full resolution via product page

Fig. 2: Workflow for the radioligand binding assay.

## **Preclinical & Clinical Development**



**Sofiniclin**e was primarily investigated for its potential as a non-stimulant treatment for ADHD. [1][2][3] Preclinical studies in animal models showed promising results, leading to its advancement into human clinical trials.

#### **Preclinical Studies**

In a monkey model of Parkinson's disease, **Sofiniclin**e (0.001 to 0.10 mg/kg, p.o.) demonstrated a significant reduction in levodopa-induced dyskinesias (LIDs) compared to a vehicle.[7] However, at a dose of 0.1 mg/kg, it did not decrease LIDs in monkeys with severe nigrostriatal damage.[7]

#### **Clinical Trials for ADHD**

**Sofiniclin**e underwent Phase I and Phase II clinical trials for the treatment of ADHD in adults. [1][2][3] One notable Phase II trial was a dose-ranging study identified as NCT00429091, which also included a comparison with atomoxetine, an approved non-stimulant medication for ADHD.[1][4] The trials indicated that **Sofiniclin**e was generally well-tolerated and showed efficacy comparable to that of atomoxetine.[1][2][3] However, further development appears to have been discontinued.

Table of **Sofiniclin**e Clinical Trials for ADHD:

| Clinical Trial ID | Phase   | Status    | Condition                                       | Interventions               |
|-------------------|---------|-----------|-------------------------------------------------|-----------------------------|
| NCT00429091       | Phase 2 | Completed | Attention Deficit Hyperactivity Disorder (ADHD) | Sofinicline,<br>Atomoxetine |

## **Synthesis**

The synthesis of **Sofiniclin**e involves the construction of the (1S,5S)-3,6-diazabicyclo[3.2.0]heptane core and its subsequent coupling with a substituted pyridine derivative. While a specific, detailed synthesis protocol for **Sofiniclin**e is not readily available in the public domain, the general approach for creating similar 3,6-diazabicyclo[3.2.0]heptane structures has been described.



### Conclusion

**Sofiniclin**e is a well-characterized  $\alpha 4\beta 2$  nicotinic receptor agonist that showed initial promise as a non-stimulant treatment for ADHD. Its high binding affinity and selectivity for the  $\alpha 4\beta 2$  receptor subtype made it a compelling candidate for modulating cognitive processes. Although its clinical development was not pursued to completion, the data and experimental protocols associated with **Sofiniclin**e remain a valuable resource for the ongoing research and development of novel nAChR-targeting therapeutics. Further studies would be needed to fully elucidate its pharmacokinetic profile and to explore its potential in other neurological and psychiatric disorders.[1][2][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Overview Nicotinic Acetylcholine Receptor Signaling in Neuroprotection NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attentiondeficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-4 beta-2 nicotinic receptor Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sofinicline: A Technical Guide to an α4β2 Nicotinic Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681907#4-2-nicotinic-receptor-agonist-sofiniclin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com